molecular formula C19H21ClN2O4 B235419 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide

3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide

Cat. No. B235419
M. Wt: 376.8 g/mol
InChI Key: WZQWSTHMAAWTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide is a compound that belongs to the class of benzamide derivatives. It has shown promising results in scientific research regarding its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide is not fully understood. However, it has been suggested that it exerts its effects by modulating various receptors such as dopamine and serotonin receptors. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, it has been studied as a potential antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide in lab experiments is its potential applications in various fields such as cancer research, neuroprotection, and as an antipsychotic agent. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to study its effects in vivo in animal models to determine its efficacy and safety. Additionally, it may be useful to study its potential applications in other fields such as inflammation and pain management.

Synthesis Methods

The synthesis of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide involves the reaction of 4,5-dimethoxy-2-morpholinophenylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and as an antipsychotic agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been studied as a potential antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.

properties

Product Name

3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

3-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H21ClN2O4/c1-24-17-11-15(21-19(23)13-4-3-5-14(20)10-13)16(12-18(17)25-2)22-6-8-26-9-7-22/h3-5,10-12H,6-9H2,1-2H3,(H,21,23)

InChI Key

WZQWSTHMAAWTTQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC

Origin of Product

United States

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